4-Borono-2-fluoro-L-phenylalanine

LAT1 LAT2 Km

BNCT centers face a critical gap: therapeutic BPA cannot be directly imaged, making pre-treatment verification of tumor boron uptake impossible with conventional PET tracers such as ¹⁸F-FDG. 4-Borono-2-fluoro-L-phenylalanine (¹⁸F-FBPA) solves this as a LAT1-selective theranostic PET tracer structurally matched to BPA. • Validated 14.3-fold LAT1/LAT2 selectivity ensures tumor-specific signal with minimal normal-tissue background. • Glioma-to-normal brain TNR >3.0 within 1 h post-injection, outperforming BPA-fructose (TNR 2.05). • Strong uptake correlation with therapeutic BPA (r = 0.93 across 7 human tumor lines) supports quantitative boron dosimetry. Supplied as enantiomerically pure L-isomer with radiochemical purity >97% for reproducible PET-based patient stratification.

Molecular Formula C14H13F17O
Molecular Weight 226 g/mol
CAS No. 133921-60-5
Cat. No. B135815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Borono-2-fluoro-L-phenylalanine
CAS133921-60-5
Synonyms(18F)-(10B)-L-BPA
18F-10B-FBPA
4-BF-Phe
4-borono-2-(18F)fluoro-DL-phenylalanine
4-borono-2-fluoro-L-phenylalanine
4-borono-2-fluorophenylalanine
fluoroboronophenylalanine
Molecular FormulaC14H13F17O
Molecular Weight226 g/mol
Structural Identifiers
SMILESB(C1=CC(=C(C=C1)CC(C(=O)O)N)F)(O)O
InChIInChI=1S/C9H11BFNO4/c11-7-4-6(10(15)16)2-1-5(7)3-8(12)9(13)14/h1-2,4,8,15-16H,3,12H2,(H,13,14)/i11-1
InChIKeyGGGVVBGRTWMSPX-KXMUYVCJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Borono-2-fluoro-L-phenylalanine: A Dual Boron–Fluorine BNCT Probe


4-Borono-2-fluoro-L-phenylalanine (syn. L‑[¹⁸F]FBPA, ¹⁸F‑10B‑L‑BPA) is a dual‑function L‑amino‑acid probe in which a boronic‑acid moiety at the phenylalanine para‑position enables boron‑neutron‑capture therapy (BNCT) and an ¹⁸F‑fluorine atom at the 2‑position enables positron‑emission tomography (PET) [1]. Classified under Boron Compounds / Phenylalanine analogs [2], this single molecular entity can serve as both a PET‑imaging tracer and a surrogate for therapeutic L‑BPA, making it a core theranostic agent for patient‑stratified BNCT [3].

Workflow BNCT PET imaging for boron biodistribution research, enabling non-invasive pharmacokinetic prediction.
Stereochemical Control L-enantiomer required for LAT1-mediated tumor-selective uptake; racemic or D-isomer not suitable.
Selection Context Research-grade theranostic probe pairing fluorine-18 PET with boron-10 neutron capture, supporting BNCT dose-modeling studies.

FBPA: Irreplaceability as a BNCT PET Probe


Substituting 4‑borono‑L‑phenylalanine (BPA, CAS 76410‑58‑7) for this compound eliminates PET‑imaging capability because BPA lacks the ¹⁸F‑fluorine reporter, precluding non‑invasive BNCT treatment planning [1]. Using the D‑isomer (D‑[¹⁸F]FBPA) abolishes LAT1‑mediated tumor selectivity—D‑FBPA exhibits no LAT1/LAT2 inhibitory activity—making it an unsuitable tumor‑specific tracer [2]. Standard PET probes such as ¹⁸F‑FDG accumulate strongly in inflammatory lesions (false positives), whereas ¹¹C‑methionine suffers from high physiological uptake in abdominal organs, limiting lesion detection in the torso [3]. Only 4‑borono‑2‑fluoro‑L‑phenylalanine integrates the required LAT1‑selective tumor uptake, inflammation‑sparing contrast, and PET‑quantifiable boron biodistribution in a single chemical entity.

2-Fluoro substitution may shift transporter affinity
The aromatic fluorine alters hydrogen-bonding patterns and electronic distribution compared to BPA, affecting LAT1/LAT2 uptake kinetics. Generic BPA cannot reproduce this profile.
Absence of ¹⁸F label limits imaging prediction
Conventional BPA lacks the positron-emitting radiolabel required for PET-based boron accumulation estimation. Non-boronated PET tracers (e.g., ¹⁸F-FDG) do not carry the therapeutic ¹⁰B payload.
D-isomer or racemic mixture fails tumor discrimination
The D-enantiomer shows markedly lower tumor uptake and cannot distinguish neoplastic from inflammatory lesions. Only the L-configuration supports LAT1-mediated selectivity.

FBPA: Quantitative Differentiation Evidence vs. Closest Analogs


Tumor Cell Uptake Correlation Between FBPA and BPA

In HEK293 cells stably expressing human LAT1 or LAT2, ¹⁸F‑FBPA displayed a Km for LAT1 of 196.8 ± 11.4 µM compared with 2813.8 ± 574.5 µM for LAT2—a 14.3‑fold difference that quantifies its tumor‑selective transporter preference [1]. By contrast, the non‑fluorinated parent BPA exhibited markedly less LAT2 discrimination (70.8 ± 3.3 % inhibition by FBPA vs 37.4 ± 2.2 % by BPA; efflux 30.8 %/min vs 42.7 %/min, both p<0.05), indicating that 2‑fluoro substitution specifically reduces off‑target LAT2 interaction while preserving LAT1 affinity [2]. The D‑isomer of FBPA showed no LAT1 or LAT2 inhibitory activity whatsoever, confirming that LAT1 recognition is stereospecific to the L‑configuration [3].

Tumor Uptake Correlation
Head-to-head
r = 0.93, P < 0.01
Supports FBPA as predictive surrogate for BPA boron biodistribution in research.
LAT1-mediated transport validated across 7 human tumor cell lines.
LAT1 LAT2 Km amino acid transporter selectivity tumor specificity

LAT1/LAT2 Transporter Selectivity

In a rat turpentine‑oil‑induced subcutaneous inflammation model, static PET SUVmax at 60–70 min post‑injection was 1.9 ± 0.19 for ¹⁸F‑FBPA compared with 4.6 ± 0.63 for ¹⁸F‑FDG (2.4‑fold higher for FDG) [1]. This lower inflammatory‑lesion accumulation of ¹⁸F‑FBPA persisted in direct three‑way comparison with ¹¹C‑methionine (SUVmax 1.6 ± 0.11), while tumor SUVmax values were comparable: 3.2 ± 0.40 (FBPA), 3.4 ± 0.43 (MET), 7.2 ± 2.1 (FDG) [1]. The inflammation‑to‑tumor SUVmax ratio for FBPA (0.59) was substantially lower than that for FDG (0.64), indicating better inflammation‑versus‑tumor discrimination.

LAT1/LAT2 Selectivity
Head-to-head
Km(LAT1) 196.8 μM; Km(LAT2) 2813.8 μM; ratio ≈14.3
Improved tumor-to-normal tissue contrast in imaging studies.
HEK293 cell radioligand uptake assays; reduced LAT2 efflux vs. BPA and Met.
PET imaging inflammation false positive SUVmax FDG comparison tumor specificity

Superior Glioma Contrast with FBPA-Fr

Kinetic analysis using a one‑tissue compartment model in the same rat inflammation model demonstrated that ¹⁸F‑FBPA had a K1 (influx rate constant) of 0.04 ± 0.01 mL/ccm/min and k2 (efflux rate constant) of 0.07 ± 0.01 /min, versus 0.22 ± 0.09 and 0.52 ± 0.10 /min, respectively, for ¹¹C‑methionine [1]. The 5.5‑fold lower K1 and 7.4‑fold lower k2 indicate substantially slower tracer influx and efflux in non‑tumor inflammatory tissue for FBPA, resulting in lower background retention and higher image contrast at late time points.

Glioma Contrast Ratio
Head-to-head
¹⁸F-FBPA-Fr: glioma-to-normal brain 3.45 (0.5 h)
BPA-Fr: 2.05 (0.5 h); 1.68-fold higher target ratio
Supports PET image quality enhancement in glioma research models.
F98 glioma-bearing Fischer 344 rats; radiochemical purity >97%.
PET kinetic modelling one-tissue compartment K1 k2 inflammation

L-Isomer Advantage for Tumor Discrimination

In an orthotopic SAS tongue‑cancer mouse model, median tumor‑to‑normal‑tissue (T/N) ratios at 60 min after injection were 3.50 for ¹⁸F‑FBPA (diagnostic PET microdose) and 3.43 for therapeutic‑dose BPA (400 mg/kg), yielding a combined median T/N of 3.49 [1]. The T/N ratio between diagnostic and therapeutic doses was statistically similar, validating that ¹⁸F‑FBPA PET accurately predicts boron biodistribution from therapeutic BPA. However, tumor‑to‑blood (T/B) boron ratios differed (FBPA 1.63 vs BPA 3.35), indicating faster blood clearance of therapeutic BPA. Importantly, glioma‑to‑normal brain ratios for ¹⁸F‑FBPA‑fructose were 1.68‑fold higher than for BPA‑fructose across 0.5–4 h post‑injection (e.g., 3.45 vs 2.05 at 0.5 h) [2].

L-Isomer Advantage
Head-to-head
L-¹⁸F-FBPA: tumor SUVmax 3.23; discriminates tumor vs. inflammation (p<0.05)
D-¹⁸F-FBPA: SUVmax 0.74; cannot distinguish tumor from inflammation
L-configuration essential for tumor-specific PET imaging; D-isomer ineffective.
C6 glioma rat xenograft model; 4.4-fold higher tumor SUVmax for L-isomer.
T/N ratio theranostic BPA BNCT treatment planning pharmacokinetic equivalence

Cytotoxicity Comparable to Clinical BPA

In HEK293 cells expressing human LAT1 or LAT2, L‑FBPA inhibited substrate uptake in both cell types, consistent with LAT1‑mediated transport. In contrast, D‑FBPA exhibited no inhibitory effect on either LAT1 or LAT2, demonstrated by unchanged ¹⁴C‑leucine (LAT1) and ¹⁴C‑alanine (LAT2) uptake [1]. Static PET analysis in C6 glioma‑bearing rats confirmed low tumor uptake for D‑FBPA (SUVmax 0.80 ± 0.16) and poor glioma‑to‑inflammation discrimination (inflammatory SUVmax 0.56 ± 0.09) [1]. This stark difference confirms that only the L‑enantiomer engages the tumor‑specific LAT1 transporter, making stereochemical purity a non‑negotiable procurement criterion.

Cytotoxicity Profile
Class-level
FBPA IC50 > 500 μM
BPA and FBY also >500 μM; no significant difference
Low cytotoxicity supports boron carrier research; equivalent to clinical benchmark.
Cell viability assays; review source methodology for cross-study comparison.
stereochemistry LAT1 selectivity D-isomer chiral differentiation PET probe specificity

Patented Chiral Method for Radiopharmaceutical Production

A first‑in‑human comparative PET/CT dosimetry study in healthy volunteers determined the effective dose (ED) of L‑[¹⁸F]FBPA to be 0.020 ± 0.001 mSv/MBq, lower than that of D‑[¹⁸F]FBPA at 0.026 mSv/MBq (n=3 vs n=2, respectively) [1]. L‑FBPA also showed lower absorbed doses to the urinary bladder wall (0.28 mGy/MBq for D‑FBPA vs lower for L‑FBPA, though the exact L‑FBPA bladder value was not explicitly stated as a single mean, the composite L‑FBPA organ values were below those of D‑FBPA for most organs). Conversely, L‑FBPA demonstrated higher uptake in brain, pancreas, liver, spleen, and skeleton [1], consistent with its LAT1‑mediated physiological distribution, while D‑FBPA displayed limited accumulation in these organs.

Chiral Synthesis Route
Method context
US 10,344,042 B2 / EP 2,907,818 A1: enantiopure L-¹⁸F-FBPA via chiral BPA derivative intermediate
Enables batch-consistent L-enantiomer production without racemization.
Patent-validated route; radiochemical purity >97% demonstrated.
radiation dosimetry effective dose healthy volunteers L-isomer D-isomer clinical safety

FBPA: Validated Application Scenarios


BNCT Patient Stratification by FBPA-PET

Hospitals and BNCT centers quantify the tumor‑to‑normal‑tissue (T/N) boron ratio non‑invasively using ¹⁸F‑FBPA PET prior to neutron irradiation. The validated T/N equivalence between diagnostic FBPA and therapeutic BPA (median 3.49 at 60 min) means FBPA PET can reliably identify patients likely to achieve therapeutic boron concentrations in tumor without exceeding normal‑tissue tolerance, directly informing go/no‑go treatment decisions [1].

Pharmacokinetics and Dose Planning for Glioma BNCT

Oncology imaging centers confronting the FDG‑associated post‑immunotherapy pseudoprogression challenge can deploy ¹⁸F‑FBPA PET to distinguish true tumor progression from treatment‑related inflammation. The 2.4‑fold lower inflammatory SUVmax of FBPA versus FDG, combined with its 14.3‑fold LAT1/LAT2 selectivity, has been shown to detect early response to anti‑PD‑1 therapy in a melanoma model when FDG PET could not, providing actionable information for oncologists adjusting checkpoint inhibitor regimens [REFS-2; REFS-3].

GMP Manufacturing and Quality Control of Chiral FBPA

Radiopharmacies and cyclotron facilities can adopt the nucleophilic‑substitution route to produce no‑carrier‑added (NCA) ¹⁸F‑FBPA with molar activity of 56 ± 15 GBq/µmol, >98 % radiochemical purity, and 20 % ± 6 % decay‑corrected yield in a 100‑min synthesis, eliminating carrier‑added limitations and improving in‑vitro cellular accumulation in LAT1‑expressing cancer cells (SAS, CT‑26) compared to carrier‑added product [4]. This enables multi‑patient dosing from a single production batch.

Comparative Benchmarking of Boron Agents for BNCT

Research centers and hospitals equipped with ¹⁹F‑MRI capability can utilize the non‑radioactive ¹⁹F‑FBPA analog to map boron pharmacokinetics via ¹⁹F MR spectroscopy and imaging, bypassing the need for PET isotope production while leveraging the identical chemical structure to predict tumor and normal‑tissue boron concentrations before BNCT. The established T/N ratio fidelity between FBPA and BPA supports the translational validity of this approach [REFS-1; REFS-5].

Application
Selection Property
Validation Focus
BNCT research subject selection
LAT1-mediated tumor uptake predictability
Tumor-to-normal tissue ratio criteria for boron accumulation estimation
Glioma BNCT dose-planning research
Glioma-to-normal brain imaging contrast
Time-activity window for neutron irradiation derived from PET kinetics
Stereochemical purity control in ¹⁸F-FBPA production
Patent-validated L-enantiomer synthetic route
Enantiomeric purity and radiochemical purity verification
Benchmarking of boron carrier candidates
Standardized LAT1-mediated uptake reference
TNR eligibility threshold for novel agents in translational studies
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